molecular formula C8H8I2 B1267127 1,4-Bis(iodomethyl)benzene CAS No. 30362-89-1

1,4-Bis(iodomethyl)benzene

Cat. No. B1267127
CAS RN: 30362-89-1
M. Wt: 357.96 g/mol
InChI Key: RJZCPVOAAXABEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(iodomethyl)benzene, also known as 1,4-diiodobenzene, is an organic compound composed of two iodomethyl groups attached to a benzene ring. It is a colorless solid that is soluble in organic solvents. This compound has been widely used in scientific research and lab experiments due to its unique properties and applications .


Molecular Structure Analysis

The molecular formula of 1,4-Bis(iodomethyl)benzene is C8H8I2 . It has an average mass of 357.958 Da and a monoisotopic mass of 357.871521 Da .


Physical And Chemical Properties Analysis

1,4-Bis(iodomethyl)benzene has a melting point of 175 °C and a predicted boiling point of 325.5±35.0 °C . Its predicted density is 2.241±0.06 g/cm3 .

Scientific Research Applications

Photophysical Properties and Chromophore Aggregation

1,4-Bis(iodomethyl)benzene has been studied for its photophysical properties and its role in chromophore aggregation. Levitus et al. (2001) investigated the effects of phenyl group rotation and chromophore aggregation in compounds like 1,4-bis(phenylethynyl)benzene, providing insights into the photophysical behaviors of related compounds (Levitus et al., 2001). Beeby et al. (2002) conducted further studies on the photophysical properties of similar compounds, contributing to the understanding of their behavior in different conditions (Beeby et al., 2002).

Porous Organic Polymers and Iodine Capture

Xiong et al. (2019) explored the use of carbazole-based porous organic polymers, using cross-linking agents like 1,4-bis(chloromethyl)-benzene, for efficient iodine vapor adsorption. This application demonstrates the potential of derivatives of 1,4-Bis(iodomethyl)benzene in environmental remediation (Xiong et al., 2019).

Halogen Bonding in Supramolecular Materials

González et al. (2013) reported on the use of iodoalkynes like 1,4-bis(iodoethynyl)benzene in the formation of halogen bonding complexes, leading to liquid crystalline organizations. This highlights its significance in the development of novel supramolecular materials (González et al., 2013).

Nanocrystal Preparation and Optoelectronic Applications

Baba and Nishida (2014) demonstrated the use of 1,4-bis(4-methylstyryl)benzene nanocrystals, prepared by a wet process, for potential optoelectronic device applications. Their research underscores the relevance of such compounds in the field of nanotechnology and optoelectronics (Baba & Nishida, 2014).

Future Directions

While specific future directions for the use of 1,4-Bis(iodomethyl)benzene are not mentioned in the sources I found, its role as an intermediate in the synthesis of organic iodides suggests potential applications in the development of new synthetic methods and the production of novel organic compounds .

properties

IUPAC Name

1,4-bis(iodomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZCPVOAAXABEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301150
Record name 1,4-bis(iodomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(iodomethyl)benzene

CAS RN

30362-89-1
Record name NSC141413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-bis(iodomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Bis(iodomethyl)benzene
Reactant of Route 2
1,4-Bis(iodomethyl)benzene
Reactant of Route 3
1,4-Bis(iodomethyl)benzene
Reactant of Route 4
1,4-Bis(iodomethyl)benzene
Reactant of Route 5
1,4-Bis(iodomethyl)benzene
Reactant of Route 6
1,4-Bis(iodomethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.